N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Description
This compound belongs to a class of acetamide derivatives featuring a 1,4-diazaspiro[4.4]nona-1,3-diene scaffold. Key structural elements include:
- 1,4-Diazaspiro[4.4]nona-1,3-diene ring: A rigid bicyclic system that may influence conformational stability and target binding .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS/c1-15-13-17(9-10-18(15)23)24-19(27)14-28-21-20(16-7-3-2-4-8-16)25-22(26-21)11-5-6-12-22/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFKZXQCKPZUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a brominated aromatic ring, a diazaspiro moiety, and a sulfanyl group. These structural components suggest potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the sulfanyl group may allow the compound to interact with various enzymes, potentially inhibiting their activity.
- Protein Binding : The aromatic rings could facilitate binding to protein targets, influencing cellular signaling pathways.
- Bioisosterism : The amide and sulfanyl groups may act as bioisosteres for other functional groups commonly found in pharmaceuticals, enhancing the compound's biological profile.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities similar to compounds with analogous structures. Here are some reported activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulforaphane | Contains sulfur | Anticancer |
| Phenothiazine | Aromatic ring | Antipsychotic |
| Diazepam | Benzodiazepine structure | Anxiolytic |
The unique combination of functional groups in this compound may enhance its selectivity and potency compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Activity : Research on compounds with similar diazaspiro structures has shown promising anticancer properties. For instance, studies have indicated that certain diazaspiro compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Neuropharmacological Effects : Compounds with similar aromatic and diazaspiro moieties have been investigated for their neuropharmacological effects, including anxiolytic and antipsychotic activities.
Comparison with Similar Compounds
Variations in Aromatic Substituents
Substituents on the phenyl ring significantly modulate physicochemical and biological properties. Key examples:
Key Observations :
Modifications in the Spiro Ring System
The size and substitution of the diazaspiro ring influence steric and electronic properties:
Key Observations :
Bioactivity Trends in Analogs
Select bioactive analogs highlight structure-activity relationships:
Key Observations :
Physical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
